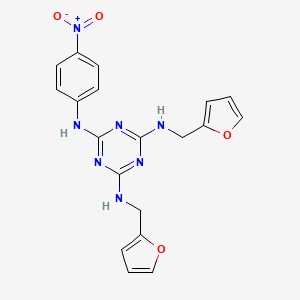
N~2~,N~4~-bis(furan-2-ylmethyl)-N~6~-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N4-BIS[(FURAN-2-YL)METHYL]-N6-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a complex organic compound that features a triazine core substituted with furan and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-BIS[(FURAN-2-YL)METHYL]-N6-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the reaction of 2-furylmethylamine with cyanuric chloride, followed by the introduction of 4-nitrophenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at a specific range to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N2,N4-BIS[(FURAN-2-YL)METHYL]-N6-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The triazine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amino-substituted triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
Scientific Research Applications
N2,N4-BIS[(FURAN-2-YL)METHYL]-N6-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrophenyl group.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N2,N4-BIS[(FURAN-2-YL)METHYL]-N6-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazine core can form stable complexes with metal ions. These interactions can modulate the activity of biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N2,N4-BIS[(FURAN-2-YL)METHYL]-N6-(PHENYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE: Lacks the nitro group, which may result in different biological activity.
N2,N4-BIS[(THIOPHEN-2-YL)METHYL]-N6-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE: Contains thiophene rings instead of furan, potentially altering its chemical reactivity and applications.
Uniqueness
The presence of both furan and nitrophenyl groups in N2,N4-BIS[(FURAN-2-YL)METHYL]-N6-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE makes it unique in terms of its chemical properties and potential applications. The combination of these functional groups can enhance its reactivity and provide a broader range of applications in various fields.
Properties
Molecular Formula |
C19H17N7O4 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
4-N,6-N-bis(furan-2-ylmethyl)-2-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C19H17N7O4/c27-26(28)14-7-5-13(6-8-14)22-19-24-17(20-11-15-3-1-9-29-15)23-18(25-19)21-12-16-4-2-10-30-16/h1-10H,11-12H2,(H3,20,21,22,23,24,25) |
InChI Key |
PCAZUOJMCACXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















